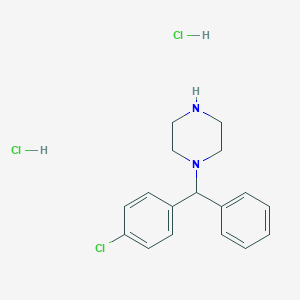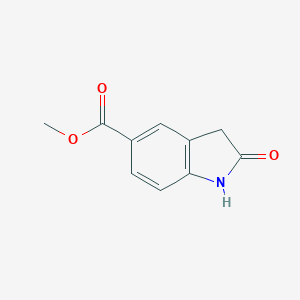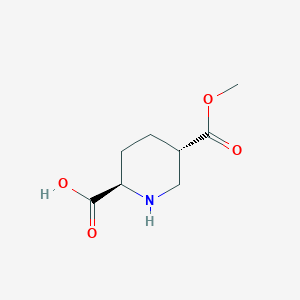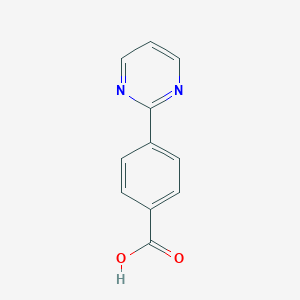
Scoparinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Scoparinol can be synthesized through the extraction of Scoparia dulcis. The process involves the use of organic solvents to isolate the diterpene from the plant material. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Scoparia dulcis. The plant material is harvested, dried, and subjected to solvent extraction. The extract is then concentrated and purified through various chromatographic methods to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Scoparinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized diterpenes, while reduction can produce reduced diterpenes .
Scientific Research Applications
Scoparinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diterpenes.
Biology: this compound’s biological activities, such as its anti-inflammatory and analgesic effects, make it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, this compound is studied for its potential therapeutic applications in treating pain and inflammation.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Scoparinol exerts its effects through several molecular targets and pathways:
Analgesic Effect: this compound interacts with pain receptors and inhibits the transmission of pain signals.
Anti-inflammatory Effect: It modulates the activity of inflammatory mediators and reduces inflammation.
Sedative Effect: this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative effects
Comparison with Similar Compounds
Scoparinol is unique among diterpenes due to its specific pharmacological profile. Similar compounds include:
Scoparic Acid: Another diterpene from Scoparia dulcis with anti-inflammatory properties.
Scopadulcic Acid: Known for its antiviral and anti-inflammatory activities.
Scopadulciol: Exhibits similar pharmacological effects but differs in its chemical structure.
This compound stands out due to its combined analgesic, anti-inflammatory, and sedative effects, making it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYIFPPMZUQAN-IZCLTQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities of Scoparinol observed in preclinical studies?
A1: Preclinical studies on this compound, a diterpene found in Scoparia dulcis, have revealed promising analgesic and anti-inflammatory properties. Research indicates that this compound exhibits significant analgesic effects [], suggesting its potential for pain management. Additionally, the compound demonstrates notable anti-inflammatory activity [], pointing to its possible therapeutic use in conditions characterized by inflammation. Furthermore, this compound exhibits a significant diuretic effect, as evidenced by increased urine volume following its administration [].
Q2: What is known about the mechanism of action of this compound?
A2: While the research highlights this compound's analgesic, anti-inflammatory, and diuretic properties, the precise mechanisms of action underlying these effects remain to be fully elucidated []. Further investigation is crucial to unravel the specific molecular targets and pathways through which this compound exerts its pharmacological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















